

# 2-(BenzylOxy)-5-(tert-butyl)benzaldehyde

## molecular weight

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### Compound of Interest

**Compound Name:** 2-(BenzylOxy)-5-(tert-butyl)benzaldehyde

**Cat. No.:** B3029817

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An In-depth Technical Guide to **2-(BenzylOxy)-5-(tert-butyl)benzaldehyde**

## Introduction

**2-(BenzylOxy)-5-(tert-butyl)benzaldehyde** is a substituted aromatic aldehyde of significant interest to the scientific community, particularly those in medicinal chemistry and drug discovery. Its molecular architecture, featuring a reactive aldehyde, a sterically influential tert-butyl group, and a versatile benzylOxy protecting group, makes it a valuable synthetic intermediate. The aldehyde functionality serves as a versatile anchor for a multitude of chemical transformations, enabling the construction of complex molecular scaffolds.<sup>[1]</sup> The tert-butyl group can enhance lipophilicity and modulate interactions with biological targets, while the benzylOxy group can be strategically removed or used to influence the electronic properties of the aromatic ring.

This technical guide provides a comprehensive overview of **2-(BenzylOxy)-5-(tert-butyl)benzaldehyde**, designed for researchers, scientists, and drug development professionals. We will cover its fundamental physicochemical properties, provide detailed protocols for its synthesis and purification, and explore its applications as a precursor to bioactive molecules.

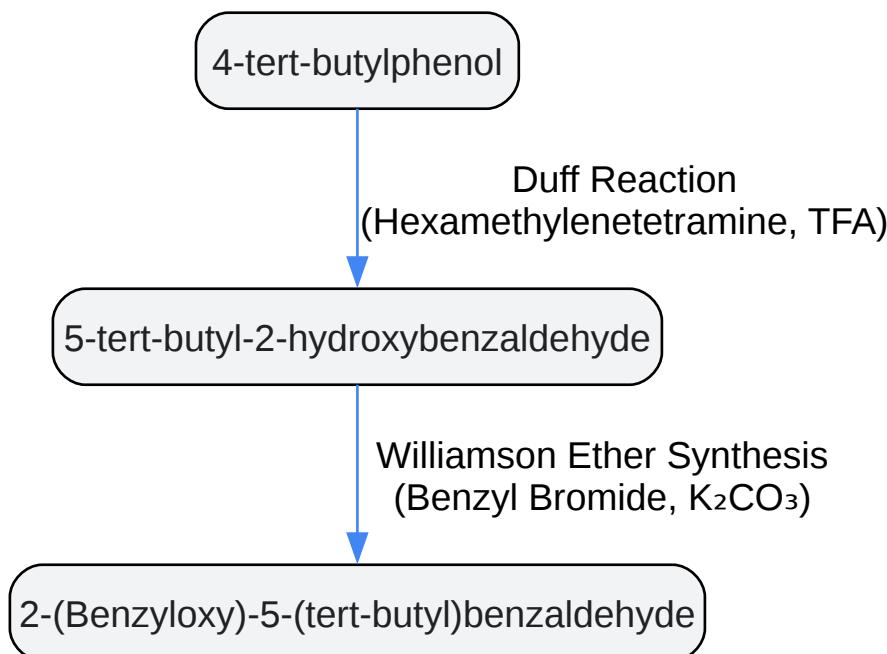
## Physicochemical and Computed Properties

The foundational characteristics of a compound are critical for its application in synthesis and biological screening. The molecular weight of **2-(BenzylOxy)-5-(tert-butyl)benzaldehyde** is 268.3 g/mol .[\[2\]](#) A summary of its key properties is presented below.

Property	Value	Source
Molecular Formula	C <sub>18</sub> H <sub>20</sub> O <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	268.3 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Exact Mass	268.146329876 Da	<a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	2-(benzylOxy)-5-(tert-butyl)benzaldehyde	N/A
SMILES	CC(C) (C)C1=CC(=C(C=C1)OCC2=C C=CC=C2)C=O	<a href="#">[2]</a>
XLogP3-AA (Lipophilicity)	4.5	<a href="#">[3]</a> <a href="#">[4]</a>
Hydrogen Bond Donor Count	0	<a href="#">[4]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[4]</a>
Rotatable Bond Count	5	<a href="#">[4]</a>

## Synthesis Pathway and Experimental Protocol

The synthesis of **2-(BenzylOxy)-5-(tert-butyl)benzaldehyde** is most logically achieved via a two-step process: first, the ortho-formylation of 4-tert-butylphenol to create the key intermediate, 5-tert-butyl-2-hydroxybenzaldehyde, followed by a Williamson ether synthesis to introduce the benzylOxy group.



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Caption: Proposed two-step synthesis of **2-(Benzylxy)-5-(tert-butyl)benzaldehyde**.

## Protocol 2.1: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde (Intermediate)

This protocol is adapted from the Duff reaction, a reliable method for the formylation of activated phenols. The use of trifluoroacetic acid as both a solvent and catalyst facilitates the reaction with hexamethylenetetramine.[5]

Materials:

- 4-tert-butylphenol
- Hexamethylenetetramine
- Anhydrous trifluoroacetic acid (TFA)
- 4 M Hydrochloric acid (HCl)
- Dichloromethane (DCM)

- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Under a nitrogen atmosphere, dissolve 4-tert-butylphenol (1 equivalent) and hexamethylenetetramine (2 equivalents) in anhydrous TFA.
- Heat the reaction mixture to 80°C and maintain under reflux for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and slowly pour it into a beaker containing 4 M HCl solution, stirring vigorously for 15 minutes to hydrolyze the intermediate imine.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x volume of aqueous layer).[5]
- Combine the organic layers and wash sequentially with 4 M HCl and deionized water.
- Dry the organic phase over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the crude product. This intermediate is often a yellow viscous liquid and can be purified by column chromatography if necessary.[5]

## Protocol 2.2: Synthesis of 2-(Benzylxy)-5-(tert-butyl)benzaldehyde

This step employs the Williamson ether synthesis, a classic and robust method for forming ethers. The phenoxide, generated *in situ* by the base, acts as a nucleophile, attacking the electrophilic benzyl bromide.

Materials:

- 5-tert-butyl-2-hydroxybenzaldehyde
- Benzyl bromide
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ), anhydrous

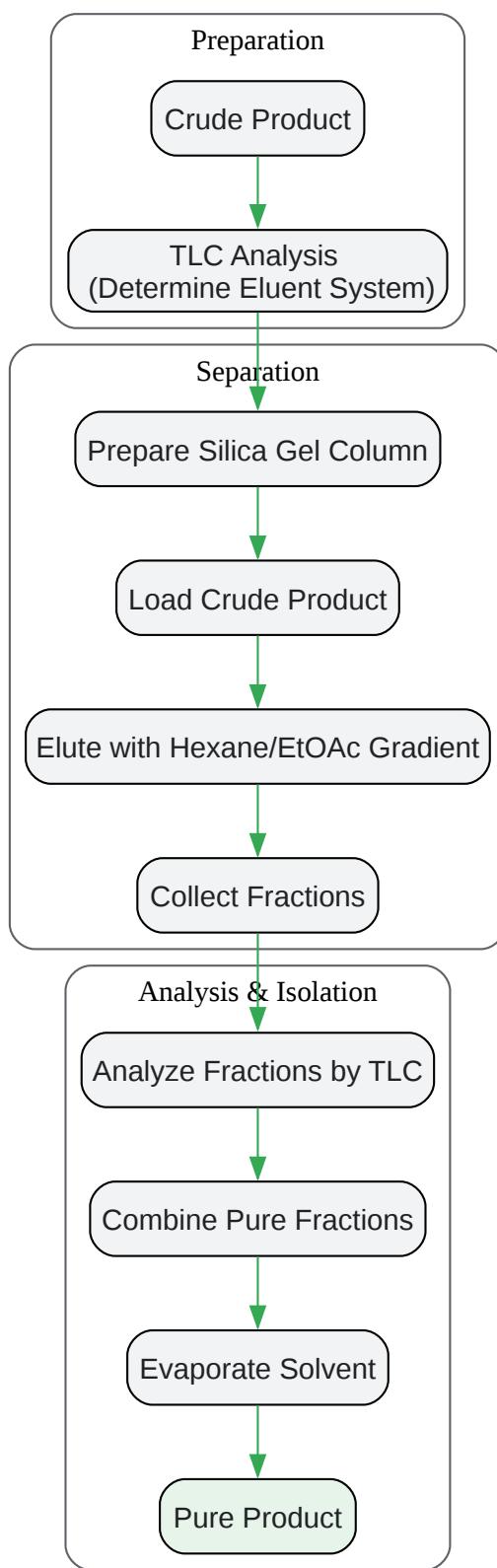
- Acetone, anhydrous
- Ethyl acetate
- Brine solution

Procedure:

- To a solution of 5-tert-butyl-2-hydroxybenzaldehyde (1 equivalent) in anhydrous acetone, add anhydrous  $K_2CO_3$  (1.5-2.0 equivalents). The base is crucial for deprotonating the phenol, making it nucleophilic.
- Add benzyl bromide (1.1 equivalents) dropwise to the stirring suspension at room temperature.
- Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC, typically 4-12 hours).
- Cool the mixture to room temperature and filter off the inorganic salts.
- Remove the acetone from the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and then brine. This workup removes any remaining inorganic salts and water-soluble impurities.
- Dry the organic layer over anhydrous  $Na_2SO_4$ , filter, and concentrate in vacuo to yield crude **2-(Benzylloxy)-5-(tert-butyl)benzaldehyde**.

## Purification and Characterization

Purification is critical to remove unreacted starting materials, byproducts (e.g., benzyl alcohol), or over-oxidized impurities (benzoic acid). Column chromatography is the most effective method.<sup>[6]</sup>

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Caption: Standard workflow for purification via flash column chromatography.

## Protocol 3.1: Purification by Flash Column Chromatography

Rationale: A gradient of hexane and ethyl acetate is used as the mobile phase. Non-polar impurities will elute first in the low-polarity solvent, while the desired, more polar aldehyde product requires a higher concentration of ethyl acetate to elute from the silica gel.[7]

Materials:

- Crude **2-(BenzylOxy)-5-(tert-butyl)benzaldehyde**
- Silica gel (230-400 mesh)
- Hexanes and Ethyl Acetate (EtOAc)
- TLC plates

Procedure:

- Determine Eluent System: Perform TLC analysis on the crude material using various ratios of hexanes:EtOAc (e.g., 95:5, 90:10, 80:20). The optimal system should provide a retention factor ( $R_f$ ) of  $\sim 0.3$  for the desired product.[7]
- Column Packing: Prepare a slurry of silica gel in 100% hexanes and pack it into a glass column.
- Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
- Elution: Begin eluting with a low-polarity mixture (e.g., 98:2 Hexanes:EtOAc). Gradually increase the polarity by increasing the percentage of ethyl acetate.
- Fraction Collection: Collect fractions and monitor them by TLC.
- Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified **2-(BenzylOxy)-5-(tert-butyl)benzaldehyde**.

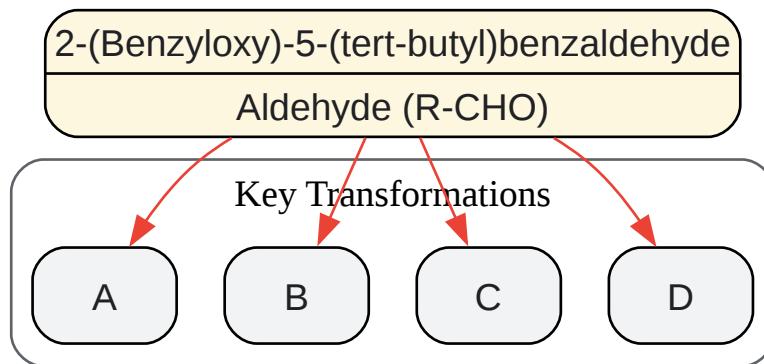
## 3.2: Spectroscopic Characterization

Self-validation of the final product's identity and purity is essential.

- $^1\text{H}$  NMR: Expect characteristic signals for the aldehyde proton (~9.8-10.5 ppm), aromatic protons on both rings (6.8-7.5 ppm), the benzylic methylene protons (~5.1 ppm, singlet), and the tert-butyl protons (~1.3 ppm, singlet).
- $^{13}\text{C}$  NMR: Key signals include the aldehyde carbonyl (~190 ppm), aromatic carbons (110-160 ppm), the benzylic carbon (~70 ppm), and the quaternary and methyl carbons of the tert-butyl group.
- Mass Spectrometry: The molecular ion peak ( $\text{M}^+$ ) should be observed at  $\text{m/z} = 268.3$ , with characteristic fragmentation patterns.

## Applications in Research and Drug Development

The true value of **2-(BenzylOxy)-5-(tert-butyl)benzaldehyde** lies in its utility as a versatile building block. The aldehyde group is a reactive handle for derivatization, enabling access to a wide array of chemical structures.[\[1\]](#)



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Caption: The aldehyde as a reactive hub for synthetic diversification.

Key Application Areas:

- Anticancer Agents: Benzyloxybenzaldehyde derivatives have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in cancer stem cells and associated with chemoresistance.[1]
- Neurodegenerative Diseases: The benzyloxy chalcone scaffold, synthesized from benzyloxy benzaldehydes, has been identified as a promising new class of reversible and selective monoamine oxidase B (MAO-B) inhibitors for potential use in treating neurodegenerative disorders.[8]
- General Synthetic Chemistry: It serves as a precursor in multi-step syntheses where a protected salicylaldehyde moiety is required. The benzyloxy group is a stable protecting group that can be readily removed by catalytic hydrogenation to reveal the free phenol if needed at a later synthetic stage.

## Handling and Storage

For long-term stability, **2-(BenzylOxy)-5-(tert-butyl)benzaldehyde** should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group to the corresponding carboxylic acid.[2]

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